molecular formula C8H15NO2 B1451528 1-Oxa-8-azaspiro[4.5]decan-3-ol CAS No. 757239-76-2

1-Oxa-8-azaspiro[4.5]decan-3-ol

Cat. No. B1451528
M. Wt: 157.21 g/mol
InChI Key: JQNSUWHWLBLHQL-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.5]decan-3-ol is a chemical compound with the molecular formula C8H15NO2 . It is a solid substance and is available for purchase from various suppliers .


Synthesis Analysis

The synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-ol and related compounds has been studied . The compound was designed by incorporating the tetrahydrofuran ring moiety of muscarone into an 8-azaspiro[4.5]decane skeleton . Systematic modifications of the compound were conducted, and a number of analogues were found to display preferential affinity for M1 receptors over M2 receptors .


Molecular Structure Analysis

The molecular structure of 1-Oxa-8-azaspiro[4.5]decan-3-ol is represented by the SMILES string OC1COC2(CCNCC2)C1 . The InChI key for this compound is VBGNAFFFWRXMFL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Oxa-8-azaspiro[4.5]decan-3-ol include a molecular weight of 157.21 . The compound is a solid . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the search results.

Scientific Research Applications

Synthesis and Structural Significance

1-Oxa-8-azaspiro[4.5]decan-3-ol and its derivatives are significant due to their unique structural characteristics. They are found in the cores of natural or synthetic products with biological activities, making them challenging targets for chemical synthesis. Various strategies for synthesizing these spiroaminals have been explored, highlighting the novelty of their skeletons and potential applications (Sinibaldi & Canet, 2008).

Antiviral Properties

Compounds related to 1-Oxa-8-azaspiro[4.5]decan-3-ol have shown promising antiviral properties. For instance, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives exhibited inhibitory effects against human coronavirus and influenza virus, with some compounds being highly effective in inhibiting coronavirus replication (Apaydın et al., 2019). This demonstrates the potential of these compounds in antiviral drug development.

Antitumor Activity

Research on 1-Oxa-8-azaspiro[4.5]decan-3-ol derivatives has also revealed their potential in cancer treatment. A series of novel derivatives were synthesized and evaluated, with several compounds showing moderate to potent activity against various human cancer cell lines. Some derivatives emerged as particularly effective, promising candidates for further development in cancer therapy (Yang et al., 2019).

Potential in Asthma and Anti-Anaphylaxis Treatment

New isoxazoline compounds derived from 1-Oxa-8-azaspiro[4.5]decan-3-ol showed potential for anti-asthmatic and anti-anaphylaxis activities. These compounds were predicted to have high affinities for enzymes involved in asthma and anaphylaxis, highlighting their potential therapeutic applications in these areas (Ge et al., 2016).

Safety And Hazards

The safety and hazards associated with 1-Oxa-8-azaspiro[4.5]decan-3-ol include skin and eye irritation, and it may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-5-8(11-6-7)1-3-9-4-2-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNSUWHWLBLHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665396
Record name 1-Oxa-8-azaspiro[4.5]decan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-8-azaspiro[4.5]decan-3-ol

CAS RN

757239-76-2
Record name 1-Oxa-8-azaspiro[4.5]decan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 757239-76-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ESC Wu, RA Mack, A Kover, JT Loch III… - Bioorganic & Medicinal …, 1995 - Elsevier
A short and efficient synthesis of both enantiomers of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]-decan-3-one is described. The biological activity of the racemate resides predominantly in the S-…
Number of citations: 5 www.sciencedirect.com

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